molecular formula C21H20N4O3S2 B2365511 N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 898656-56-9

N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2365511
M. Wt: 440.54
InChI Key: GDOPFNHYZUYPBT-UHFFFAOYSA-N
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Description

“N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a complex organic compound. It contains several functional groups, including a sulfamoyl group, an imidazo[2,1-b]thiazole group, and a carboxamide group. These groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazo[2,1-b]thiazole group is a heterocyclic ring system that includes nitrogen and sulfur atoms, which could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfamoyl, imidazo[2,1-b]thiazole, and carboxamide groups could potentially allow for a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfamoyl group could potentially make the compound more polar and increase its solubility in water .

Scientific Research Applications

FLT3 Inhibitors in Cancer Research

  • A study explored the synthesis and structure-activity relationship of 6-phenylimidazo[2,1-b]thiazole derivatives, leading to the discovery of potent compounds against FLT3-dependent human acute myeloid leukemia cell lines. One of the compounds exhibited significant potency in both cellular and enzymatic assays, indicating potential applications in cancer research (Lin et al., 2015).

Synthesis and Chemical Properties

  • Microwave-assisted synthesis techniques were used to create N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from certain ethanones and thioureas. This study highlights the chemical versatility of imidazo[2,1-b]thiazole derivatives (Kamila, Mendoza, & Biehl, 2012).

Antimicrobial Activities

  • Thiazole derivatives, including those related to the N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide structure, have been extensively studied for their diverse chemical activities and biological applications, such as antimicrobial properties (Mhaske et al., 2011).

Applications in Fungicidal Research

  • The synthesis and evaluation of new 6-phenylimidazo[2,1-b]thiazole derivatives for antifungal activity were investigated, showing significant efficacy against various dermatophyte strains. This suggests potential applications in developing antifungal agents (Çapan et al., 1999).

Enaminones and Biological Activity

  • Enaminones, including derivatives of imidazo[2,1-b]thiazoles, have been used as building blocks in organic synthesis. These compounds exhibit several biological activities, such as antitumor, antibacterial, and anticonvulsant properties, highlighting their relevance in medicinal chemistry (Gomha & Abdel‐Aziz, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s handled. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-14-19(29-21-23-18(13-25(14)21)15-7-5-4-6-8-15)20(26)22-16-9-11-17(12-10-16)30(27,28)24(2)3/h4-13H,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOPFNHYZUYPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

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